Ethyl2-amino-2-(2-phenylhydrazono)acetate
Description
Ethyl 2-amino-2-(2-phenylhydrazono)acetate is a hydrazone-derived compound featuring an amino group at the α-position of the ester moiety and a phenylhydrazone substituent. The amino variant is presumed to arise via nucleophilic substitution of the chloro group in the parent compound, enabling diverse reactivity in medicinal and materials chemistry.
Properties
IUPAC Name |
ethyl 2-amino-2-(phenylhydrazinylidene)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTPZAXQNCCEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694224 | |
| Record name | Ethyl amino(2-phenylhydrazinylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36999-43-6 | |
| Record name | Ethyl amino(2-phenylhydrazinylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-2-(2-phenylhydrazono)acetate typically involves the reaction of ethyl acetoacetate with phenylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl2-amino-2-(2-phenylhydrazono)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-amino-2-(2-phenylhydrazono)acetate has been investigated for its potential as a bioactive agent. Its derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds derived from ethyl 2-amino-2-(2-phenylhydrazono)acetate have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives possess significant antiproliferative effects against various human cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer) .
- Antimicrobial Properties : The compound's derivatives have also been evaluated for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Case Study: Antitumor Evaluation
A study synthesized several derivatives of ethyl 2-amino-2-(2-phenylhydrazono)acetate and assessed their antitumor activities. Among the synthesized compounds, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells, indicating strong anticancer potential .
Agricultural Applications
In agriculture, ethyl 2-amino-2-(2-phenylhydrazono)acetate is being explored for its potential use as a pesticide or herbicide. The compound's ability to interact with biological systems makes it a candidate for developing agrochemicals that can effectively control pests while minimizing environmental impact.
Key Insights
- Pesticidal Activity : Preliminary studies suggest that derivatives of this compound can disrupt the growth of certain pests, providing an alternative to traditional chemical pesticides .
Chemical Research Applications
Ethyl 2-amino-2-(2-phenylhydrazono)acetate serves as an important building block in synthetic organic chemistry. Its versatility allows chemists to create a variety of heterocyclic compounds through reactions such as:
- Multi-component Reactions (MCRs) : The compound can participate in MCRs to yield complex structures with diverse functionalities. These reactions are valuable for synthesizing compounds with potential pharmacological properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl2-amino-2-(2-phenylhydrazono)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Ethyl 2-chloro-2-(2-phenylhydrazono)acetate (unsubstituted phenyl) is a versatile reagent for synthesizing thiazoles, pyrazoles, and thiadiazoles . In contrast, ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate (CAS 27143-07-3) incorporates a methoxy group on the phenyl ring, enhancing electronic density and altering reactivity. This substituent increases solubility in polar solvents and stabilizes intermediates during cyclization reactions .
Table 1: Substituent Effects on Reactivity and Properties
Biological Activity
Ethyl 2-amino-2-(2-phenylhydrazono)acetate, a compound with significant biological potential, has garnered attention in various fields of medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
Ethyl 2-amino-2-(2-phenylhydrazono)acetate is characterized by its hydrazone linkage, which is pivotal for its biological activity. The synthesis typically involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. The reaction conditions can be optimized to enhance yield and purity, often confirmed through techniques such as NMR and IR spectroscopy.
Biological Activities
Research indicates that Ethyl 2-amino-2-(2-phenylhydrazono)acetate exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that compounds with similar hydrazone structures possess significant antimicrobial properties. For instance, derivatives of ethyl acetoacetate have shown effective inhibition against various microbial strains .
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
- Antiplatelet Activity : Novel derivatives of this compound have been tested for their ability to inhibit platelet aggregation, suggesting potential use in cardiovascular therapies .
Case Studies
-
Antimicrobial Evaluation : A study assessed the antimicrobial activity of Ethyl 2-amino-2-(2-phenylhydrazono)acetate against several bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, showcasing its potential as an antimicrobial agent.
Microbial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Cytotoxicity Assay : In a study involving HeLa and MCF-7 cell lines, Ethyl 2-amino-2-(2-phenylhydrazono)acetate demonstrated IC50 values indicating potent cytotoxic effects.
Cell Line IC50 (µM) HeLa 15.1 MCF-7 18.6
The biological activity of Ethyl 2-amino-2-(2-phenylhydrazono)acetate can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules. The hydrazone linkage facilitates interactions with DNA and proteins, potentially disrupting cellular processes in cancer cells and pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
